
Mpo-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mpo-IN-5 is a potent, irreversible inhibitor of myeloperoxidase (MPO), an enzyme predominantly expressed in neutrophils and monocytes. This compound inhibits MPO peroxidation with an IC50 value of 0.22 μM and hERG binding with an IC50 value of 2.8 μM . This compound has shown rapid kinetics of inhibition, with an enzyme inactivation rate (kinact/Ki) of 23000 M-1s-1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mpo-IN-5 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Mpo-IN-5 undergoes several types of chemical reactions, including:
Oxidation: this compound can participate in oxidation reactions, particularly in the presence of oxidizing agents.
Reduction: The compound can also undergo reduction reactions under appropriate conditions.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents, and various organic solvents. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired chemical transformations.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
Mpo-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of myeloperoxidase and its effects on various chemical reactions.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting myeloperoxidase activity.
Mechanism of Action
Mpo-IN-5 exerts its effects by irreversibly inhibiting the activity of myeloperoxidase. The compound binds to the active site of the enzyme, preventing it from catalyzing the formation of hypochlorous acid from hydrogen peroxide and chloride ions . This inhibition reduces the production of reactive oxygen species, thereby modulating the immune response and reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Several compounds are similar to Mpo-IN-5 in terms of their inhibitory effects on myeloperoxidase. These include:
4-Aminobenzoic acid hydrazide (ABAH): Another irreversible inhibitor of myeloperoxidase.
N-acetyl lysyltyrosylcysteine amide (KYC): A tripeptide that inhibits myeloperoxidase by causing the accumulation of Compound II.
Uniqueness
This compound is unique due to its high potency and rapid kinetics of inhibition. Its ability to irreversibly inhibit myeloperoxidase with a low IC50 value and high enzyme inactivation rate makes it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C24H24N6O2 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-[2-[4-[4-amino-5-(1H-indol-6-yl)pyrrolo[2,3-d]pyrimidin-7-yl]phenoxy]ethylamino]ethanol |
InChI |
InChI=1S/C24H24N6O2/c25-23-22-20(17-2-1-16-7-8-27-21(16)13-17)14-30(24(22)29-15-28-23)18-3-5-19(6-4-18)32-12-10-26-9-11-31/h1-8,13-15,26-27,31H,9-12H2,(H2,25,28,29) |
InChI Key |
SQCHQUSSWKGEMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C3=CN(C4=NC=NC(=C34)N)C5=CC=C(C=C5)OCCNCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethenylpyrimidin-2-one](/img/structure/B12400179.png)
![[4-[hydroxy-[(1S,2S,3R,4S,5S,6R)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octoxyphenyl]methyl N-quinolin-6-ylcarbamate](/img/structure/B12400181.png)
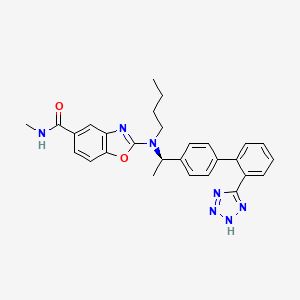
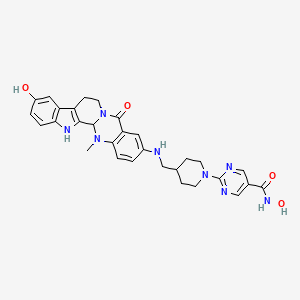
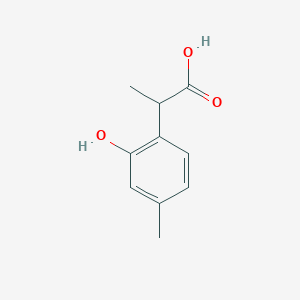
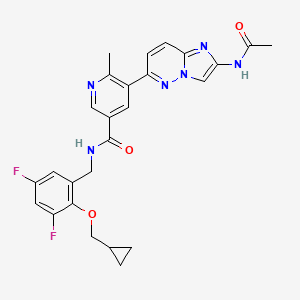
![Tetrasodium;[5-hydroxy-8-[5-[5-hydroxy-7-[oxido(oxidooxy)phosphoryl]oxy-4-oxochromen-2-yl]-2-methoxyphenyl]-2-(4-methoxyphenyl)-4-oxochromen-7-yl] phosphate](/img/structure/B12400212.png)
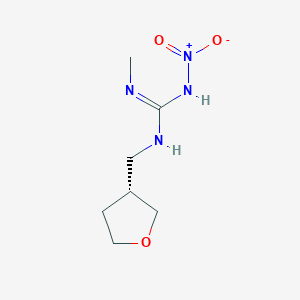

![(E)-N-hydroxy-3-[5-[(2-naphthalen-1-ylacetyl)amino]pyridin-2-yl]prop-2-enamide](/img/structure/B12400232.png)

![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12400241.png)
![propan-2-yl (2S)-2-[[[(2R,4S,5R)-5-(2-amino-6-methoxypurin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12400249.png)

